Pyrido[2,3-b]pyrazin-6(5H)-one
Overview
Description
Pyrido[2,3-b]pyrazin-6(5H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring
Mechanism of Action
Target of Action
Pyrido[2,3-b]pyrazin-6(5H)-one is a novel compound that has been synthesized for various applications. It has been utilized in the development of high-performance oleds and in electrochemical DNA sensing , suggesting potential interactions with light-emitting materials and DNA molecules.
Mode of Action
It has been designed and synthesized to exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that it interacts with its targets (potentially light-emitting materials) by influencing their emission properties.
Biochemical Pathways
Its use in electrochemical dna sensing suggests that it may interact with dna molecules and potentially influence dna-related biochemical pathways .
Result of Action
Its use in oleds and dna sensing suggests that it may influence light emission properties and dna interactions .
Action Environment
Given its use in oleds and dna sensing, factors such as light conditions, temperature, and the presence of dna could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazin-6(5H)-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with α-ketoesters or α-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-b]pyrazin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and physical properties depending on the substituents introduced .
Scientific Research Applications
Pyrido[2,3-b]pyrazin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: Similar in structure but lacks the ketone group at the 6-position.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system but different nitrogen positioning.
Uniqueness
Pyrido[2,3-b]pyrazin-6(5H)-one is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
5H-pyrido[2,3-b]pyrazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCASACLSNTYGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541527 | |
Record name | Pyrido[2,3-b]pyrazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35808-45-8 | |
Record name | Pyrido[2,3-b]pyrazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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